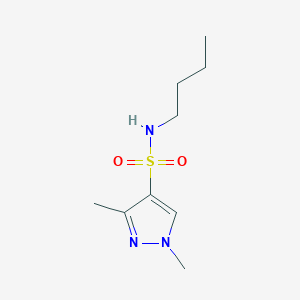![molecular formula C23H19BrN2O5 B5500821 N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)
N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine is a useful research compound. Its molecular formula is C23H19BrN2O5 and its molecular weight is 483.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.04773 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Activation of Thermolysin by Salts
- Effect on Thermolysin Activity: Studies show that thermolysin activity in the hydrolysis of N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide and similar substrates is notably enhanced in high concentrations of neutral salts. This activation is not dependent on the hydrophobicity of the amino acid side chains at the scissile bond of the substrates (Inouye et al., 1996).
Peptide Synthesis Catalysis
- Carboxypeptidase-Catalyzed Synthesis: Research indicates that dipeptide synthesis from N-[3-(2-furyl)acryloyl]-acylated amino acid ethyl ester and amino acid amide catalyzed by wheat bran carboxypeptidase is effective. Optimal pH and conditions for peptide formation have been identified, supporting the acylated enzyme mechanism (Shima et al., 1987).
Polymerization and Chemical Synthesis
- Controlled Radical Polymerization: N-acryloyl-l-phenylalanine methyl ester, a compound structurally related, has been used in reversible addition−fragmentation chain transfer (RAFT) polymerization. This process results in homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, indicating potential for diverse applications in polymer science (Mori et al., 2005).
Enzymatic Reactions and Mechanisms
- Amination via Enzyme Catalysis: Investigations into the amination of olefinic bonds catalyzed by Phenylalanine ammonia-lyase highlight the utility of compounds like 3-(2-furyl) acrylic acid, a relative of the target compound, in enzymatic reactions for creating amino acids (Zhao Jian, 1993).
Hypoglycemic Agent Research
- Development of Oral Hypoglycemic Agents: Compounds such as N-Benzoyl-DL-phenylalanine, structurally related, have shown hypoglycemic activity. A series of analogues demonstrated the importance of steric and acyl moiety variations, leading to the development of more potent compounds (Shinkai et al., 1988).
Biochemical Applications
- Mimicking Enzyme Reactions: Efforts to mimic the reactions of enzymes like Phenylalanine ammonia lyase using synthetic models have been explored. This includes the synthesis of model compounds that incorporate elements of the target compound to understand enzyme mechanisms better (Rettig et al., 2000).
特性
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O5/c24-17-10-8-16(9-11-17)21(27)25-19(14-18-7-4-12-31-18)22(28)26-20(23(29)30)13-15-5-2-1-3-6-15/h1-12,14,20H,13H2,(H,25,27)(H,26,28)(H,29,30)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGWDNRUVQACDM-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)
![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)


![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)
![2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5500829.png)

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)
